molecular formula C9H16N2O3 B1470052 Pyrrolidin-3-yl morpholine-4-carboxylate CAS No. 1527962-31-7

Pyrrolidin-3-yl morpholine-4-carboxylate

Cat. No.: B1470052
CAS No.: 1527962-31-7
M. Wt: 200.23 g/mol
InChI Key: SGNKCGSEEBGHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidin-3-yl morpholine-4-carboxylate is a chemical compound of interest in medicinal and organic chemistry research. It features both a pyrrolidine and a morpholine ring, two privileged structures known for their significant roles in drug discovery. Compounds containing these scaffolds are frequently investigated for their potential biological activities and as key intermediates in the synthesis of more complex molecules. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle valued for its sp3-hybridization, which allows for a three-dimensional exploration of pharmacophore space. This characteristic can lead to improved selectivity and better ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for drug candidates . The non-planarity of the ring, a phenomenon known as "pseudorotation," provides greater structural diversity and the ability to fine-tune the molecule's physicochemical properties . Similarly, the morpholine ring (a six-membered ring with one nitrogen and one oxygen atom) is a common motif in pharmaceuticals. It often contributes to enhanced water solubility and metabolic stability. When these two rings are combined in a single structure, as in this compound, the resulting compound serves as a versatile building block. Researchers can leverage this scaffold to develop novel substances for various therapeutic areas, including potential applications as anticancer, antibacterial, antidiabetic, and central nervous system agents, following the established trends for such heterocycles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1527962-31-7

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

pyrrolidin-3-yl morpholine-4-carboxylate

InChI

InChI=1S/C9H16N2O3/c12-9(11-3-5-13-6-4-11)14-8-1-2-10-7-8/h8,10H,1-7H2

InChI Key

SGNKCGSEEBGHBJ-UHFFFAOYSA-N

SMILES

C1CNCC1OC(=O)N2CCOCC2

Canonical SMILES

C1CNCC1OC(=O)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Purity
This compound C₉H₁₆N₂O₃ 200.24 Morpholine-4-carboxylate ester linkage N/A
2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid (A649557) C₁₆H₂₁NO₄ 291.34 Benzoic acid substituent; tert-butoxycarbonyl (Boc) protection 95%
tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate (A660007) C₁₁H₂₂N₂O₃ 230.31 Aminoethyl side chain; Boc-protected morpholine 95%
6-Bromobenzo[d]isothiazol-3-amine (A655862) C₇H₅BrN₂S 245.10 Bromine substituent; isothiazole ring 95%

Pharmacological and Functional Differences

  • This compound : Designed for BACE1 inhibition , leveraging the pyrrolidine ring’s amine group for enzyme interaction and the morpholine group for improved pharmacokinetics .
  • A649557: The benzoic acid group may enhance binding to polar enzyme pockets, while the Boc-protection likely stabilizes the compound during synthesis or transport.
  • This modification could alter target selectivity compared to the parent compound .
  • A655862 : The bromine and isothiazole groups suggest utility in halogen-bonding interactions or as a scaffold for kinase inhibitors, but its biological targets remain unspecified .

Recommendations :

  • Conduct head-to-head enzymatic assays to quantify BACE1 inhibition potency.
  • Explore metabolic stability studies (e.g., microsomal assays) to assess hydrolytic susceptibility.

Preparation Methods

General Synthetic Strategies

The preparation of pyrrolidin-3-yl morpholine-4-carboxylate typically involves:

  • Formation of the pyrrolidine ring system.
  • Introduction of the morpholine-4-carboxylate moiety.
  • Coupling via amide or ester bond formation.
  • Use of protecting groups such as t-butoxycarbonyl (Boc) to control reactivity and selectivity.

Detailed Preparation Methods

Boc-Protected Pyrrolidine Derivative Route

  • Starting from pyrrolidine-2-carboxylate derivatives protected with Boc groups.
  • Selective functionalization at the 3-position of the pyrrolidine ring.
  • Coupling with morpholine-4-carboxylic acid or its activated derivatives.
  • This method benefits from stereoselective control, often using Evans' method to enhance yield (63-67%) and optical purity.

Direct Coupling Using Coupling Agents

  • Reaction of pyrrolidin-3-yl amines with morpholine-4-carboxylic acid derivatives.
  • Use of coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation.
  • Conditions typically involve mild bases and solvents like DMF or acetonitrile.
  • This approach avoids hazardous intermediates and allows for efficient bond formation.

Multi-Step Synthesis via Intermediate Formation

  • Initial synthesis of substituted pyrrolidine or morpholine intermediates.
  • Functional group transformations including:
    • Reductive amination.
    • Carboxylation.
    • Protection/deprotection cycles.
  • Final coupling step to form the this compound.
  • Purification via silica gel chromatography or preparative HPLC to ensure high purity.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents/Conditions Description Outcome
1 Pyrrolidine derivative + Boc anhydride Protection of amine group with Boc Boc-protected pyrrolidine intermediate
2 Formaldehyde, formic acid, acetonitrile, 70°C, 14 h Functionalization at 3-position via Mannich-type reaction Selective substitution at 3-position
3 Morpholine-4-carboxylic acid + HATU + base (e.g., DIPEA) Coupling reaction to form amide bond Formation of this compound
4 Acidic deprotection (e.g., TFA) Removal of Boc protecting group Final target compound
5 Purification by chromatography Isolation of pure compound High purity product (>95%)

Analytical and Purification Considerations

  • Use of chiral HPLC or NMR to confirm stereochemistry and purity.
  • LC-MS for molecular weight confirmation.
  • Silica gel chromatography or preparative HPLC for purification.
  • Reaction monitoring by TLC or LC-MS to optimize reaction times and yields.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Boc-protected pyrrolidine route Stereoselective, uses Boc protection High yield, optical purity Multi-step, requires protection/deprotection
Direct coupling with HATU Efficient amide bond formation Avoids hazardous intermediates Requires expensive coupling agents
Multi-step intermediate synthesis Functional group transformations, flexible Versatile, allows complex modifications Longer synthesis time, multiple purifications

Research Findings and Improvements

  • The Evans method for stereoselective synthesis has significantly improved yields and selectivity in pyrrolidine derivatives synthesis.
  • Avoidance of explosive azide intermediates enhances safety and scalability.
  • Use of modern coupling reagents like HATU facilitates efficient bond formation under mild conditions.
  • Recent synthetic protocols emphasize greener solvents and milder conditions to improve environmental and operational safety.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pyrrolidin-3-yl morpholine-4-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A general approach includes:

  • Step 1 : Formation of the pyrrolidine backbone via cyclization of a precursor amine with a carbonyl compound.
  • Step 2 : Introduction of the morpholine-4-carboxylate moiety via esterification or coupling reactions (e.g., using coupling agents like DCC).
  • Step 3 : Purification via column chromatography or recrystallization to isolate the target compound .
  • Key Reagents : Morpholine derivatives, activated esters (e.g., tert-butyloxycarbonyl), and polar aprotic solvents (e.g., DMF) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm structural integrity (e.g., δ ~3.5–4.5 ppm for morpholine protons, δ ~1.5–2.5 ppm for pyrrolidine protons) .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, using acetonitrile/water gradients) .
  • X-ray Crystallography : Resolve stereochemistry for chiral centers (if applicable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
  • Solvent Selection : Use anhydrous DMF or THF to enhance reagent solubility and reaction efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Byproduct Mitigation : Employ scavengers (e.g., polymer-bound reagents) to remove excess coupling agents .

Q. How should researchers address contradictions between solubility data and observed bioactivity in vitro?

  • Methodological Answer :

  • Solubility Profiling : Test in multiple solvents (e.g., DMSO, ethanol, PBS) using nephelometry or UV-Vis spectroscopy .
  • Bioactivity Assays : Use solubilizing agents (e.g., cyclodextrins) in cell-based assays to reconcile discrepancies .
  • Molecular Dynamics Simulations : Predict solvation effects and membrane permeability to explain activity variations .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., halogenation of the phenyl ring) and compare bioactivity .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities for enzyme targets (e.g., kinases) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., ester linkage, morpholine ring) using QSAR models .

Key Physicochemical Properties (Representative Data)

PropertyValue/DescriptionSource CompoundReference
Molecular Weight~255.3 g/mol (calculated)Morpholine-4-carboxylate
SolubilitySoluble in DMSO, ethanol; insoluble in waterAnalog in
StabilityStable at −20°C; hydrolyzes in acidic conditionsTert-butyl analogs
Key Functional GroupsEster, pyrrolidine, morpholineStructural analogs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.